7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 874396-10-8
Cat. No.: VC21370057
Molecular Formula: C22H15FN2O4
Molecular Weight: 390.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874396-10-8 |
|---|---|
| Molecular Formula | C22H15FN2O4 |
| Molecular Weight | 390.4g/mol |
| IUPAC Name | 7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H15FN2O4/c1-11-3-5-13(6-4-11)19-18-20(26)15-10-14(23)7-8-16(15)28-21(18)22(27)25(19)17-9-12(2)29-24-17/h3-10,19H,1-2H3 |
| Standard InChI Key | FQBHISLOYWKYMD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F |
Introduction
7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are known for their diverse biological activities. The presence of a fluorinated phenyl substituent and an isoxazole ring distinguishes it from other compounds in this class, potentially enhancing its solubility and interaction profiles.
Synthesis Methods
The synthesis of 7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent cyclization processes. These methods are crucial for generating libraries of compounds for drug discovery. The feasibility of these synthesis routes highlights the compound's potential as a lead in developing novel therapeutic agents.
Biological Activity
Preliminary investigations suggest that 7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit various biological activities. The presence of the dihydrochromeno[2,3-c]pyrrole-3,9-dione core structure is associated with several pharmacological effects, making it an attractive scaffold for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-7-methyl-2-(pyridin-3-yloxy)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Methyl substitution on phenyl | Anticancer activity |
| 1-(4-Chlorophenyl)-5-methyl-2-(pyridin-4-yloxy)-1,2-dihydrochromeno[2,3-c]pyrrole | Chlorine substitution | Antimicrobial properties |
| 5-Methyl-7-fluoro-benzopyrano-[4',5':6,7]-indolizine | Indole-like structure | Neuroprotective effects |
These compounds illustrate how variations in substituent groups can significantly influence biological activities and properties.
Future Research Directions
Further studies are needed to fully elucidate the biological activities of 7-Fluoro-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Interaction studies focusing on how this compound binds to biological targets will be crucial for optimizing its efficacy and safety profiles as a potential drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume